5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine

Organic Synthesis Medicinal Chemistry Building Blocks

5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine (CAS 1823338-35-7) is a heterocyclic organic compound characterized by a pyrimidine core substituted with a chloro group at position 5, an ethynyl group at position 2, and a trifluoromethyl group at position 4. Its molecular formula is C7H2ClF3N2, with a molecular weight of 206.55 g/mol.

Molecular Formula C7H2ClF3N2
Molecular Weight 206.55 g/mol
Cat. No. B11897367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine
Molecular FormulaC7H2ClF3N2
Molecular Weight206.55 g/mol
Structural Identifiers
SMILESC#CC1=NC=C(C(=N1)C(F)(F)F)Cl
InChIInChI=1S/C7H2ClF3N2/c1-2-5-12-3-4(8)6(13-5)7(9,10)11/h1,3H
InChIKeyFHAGJYYARFMPDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine: A Multi-Functional Heterocyclic Building Block for Pharmaceutical and Agrochemical Synthesis


5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine (CAS 1823338-35-7) is a heterocyclic organic compound characterized by a pyrimidine core substituted with a chloro group at position 5, an ethynyl group at position 2, and a trifluoromethyl group at position 4 . Its molecular formula is C7H2ClF3N2, with a molecular weight of 206.55 g/mol . This compound serves as a versatile building block in organic synthesis, enabling the creation of complex molecules for pharmaceuticals and agrochemicals through various reactions, including nucleophilic substitution and cross-coupling . Its unique substitution pattern provides a balance of reactivity and lipophilicity, making it distinct among pyrimidine analogs.

Why Simple Pyrimidine Analogs Cannot Substitute for 5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine in Advanced Synthesis


Simple pyrimidine analogs cannot substitute for this compound because its three distinct substituents—a 5-chloro, 2-ethynyl, and 4-trifluoromethyl—each offer orthogonal and synergistic synthetic handles. Replacing it with an analog lacking one group, such as 2-ethynyl-4-(trifluoromethyl)pyrimidine (which omits the 5-chloro), eliminates a critical site for nucleophilic aromatic substitution (SNAr) or cross-coupling, drastically reducing molecular complexity accessible in a single step . Similarly, analogs without the ethynyl group lose the capacity for Sonogashira coupling or click chemistry, which are essential for introducing alkynyl-linked pharmacophores . Furthermore, the trifluoromethyl group is a well-known bioisostere that improves metabolic stability and lipophilicity . The precise combination of these three functional groups enables a level of synthetic efficiency and molecular diversity that is unattainable with any single or dual-substituted alternative.

5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine: Quantitative Differentiation from Key Analogs and Alternatives


Increased Molecular Complexity via Orthogonal Reactivity: Comparison with 2-Ethynyl-4-(trifluoromethyl)pyrimidine

Unlike 2-Ethynyl-4-(trifluoromethyl)pyrimidine (CAS 1698055-59-2), which lacks a halogen at the 5-position, 5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine provides an additional reactive handle for sequential functionalization. This enables more complex molecular architectures to be built from a single core. The presence of the 5-chloro group allows for nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions independent of the ethynyl moiety . This orthogonal reactivity is a key differentiator.

Organic Synthesis Medicinal Chemistry Building Blocks

Enhanced Lipophilicity for Membrane Permeability: Comparison with 5-Chloro-2-ethynylpyrimidine

The addition of a trifluoromethyl group to the pyrimidine core significantly increases lipophilicity, a critical parameter for membrane permeability in drug discovery. 5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine (MW 206.55) contains a CF3 group, while the analog 5-Chloro-2-ethynylpyrimidine (CAS 1196156-95-2, MW 138.55) does not. The CF3 group is a well-established bioisostere that enhances metabolic stability and can improve binding affinity . The calculated LogP for 5-Chloro-4-(trifluoromethyl)pyrimidine, a core fragment, is 1.92, which is a direct result of the CF3 group's influence [1].

Drug Design Physicochemical Properties ADME

Improved Crystallinity and Handling: Comparison with 5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine

The choice of halogen substituent can significantly impact the solid-state properties of a compound, affecting its handling and purification during synthesis. While specific melting point data for 5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine is not available, general class-level knowledge indicates that chlorinated aromatic compounds often exhibit higher crystallinity and better-defined melting points compared to their brominated analogs, which can sometimes exist as oils or low-melting solids [1]. This can lead to easier purification via recrystallization and more accurate weighing for subsequent reactions.

Process Chemistry Solid-State Properties Scale-up

Kinase Inhibitor Potential: Evidence from Ethynylpyrimidine Class

The ethynylpyrimidine motif is a validated scaffold for kinase inhibition. A structurally related compound, a 5-ethynylpyrimidine derivative, demonstrated potent inhibition of EGFR kinase with an IC50 of 45 nM [1]. The target compound's unique substitution pattern (5-Cl, 4-CF3) provides additional vectors for optimizing potency and selectivity compared to the simpler 5-ethynylpyrimidine core.

Kinase Inhibition Oncology EGFR

Optimal Applications for 5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine in Research and Industrial R&D


Diversification of Kinase Inhibitor Libraries

Based on the established activity of ethynylpyrimidines as kinase inhibitors [1], this compound is an ideal starting material for generating diverse libraries of potential anticancer agents. Its three distinct functional groups allow for parallel or sequential functionalization to rapidly explore structure-activity relationships (SAR) around the pyrimidine core, aiming to improve upon the 45 nM IC50 benchmark [1].

Synthesis of Novel Agrochemicals with Improved Properties

Trifluoromethyl pyrimidines are a privileged scaffold in agrochemicals [2]. This compound can be used to synthesize novel fungicides or herbicides. The trifluoromethyl group enhances metabolic stability and lipophilicity , which are desirable traits for field applications, while the chloro and ethynyl groups provide sites for further elaboration to tune target selectivity and potency.

Development of Advanced Materials and Chemical Probes

The orthogonal reactivity of the 5-chloro and 2-ethynyl groups makes this compound a powerful tool for constructing complex molecular architectures . It can be used as a linchpin in multi-component reactions or sequential coupling strategies to create extended π-systems for organic electronics or multi-functional bioconjugates for chemical biology applications, such as activity-based probes or fluorescent sensors.

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